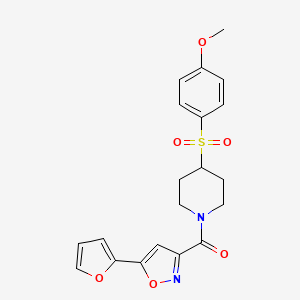

4-(1-(Cyclobutanecarbonyl)piperidin-4-yl)morpholine-3,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

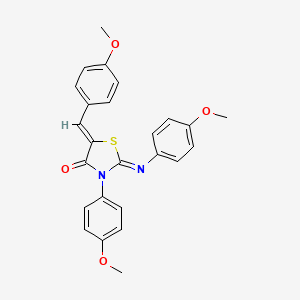

The compound 4-(1-(Cyclobutanecarbonyl)piperidin-4-yl)morpholine-3,5-dione is a chemical structure that appears to be a derivative of morpholine and piperidine, incorporating a cyclobutane moiety. This compound is likely to be of interest in the field of drug discovery due to the presence of these functional groups, which are common in pharmaceutical agents.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine were designed and synthesized, which suggests that similar methodologies could be applied to the synthesis of 4-(1-(Cyclobutanecarbonyl)piperidin-4-yl)morpholine-3,5-dione . The key synthetic step involved the cyclization of N-protected precursors, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray diffraction studies have been used to analyze the molecular geometry of related compounds, demonstrating increased size and conformational flexibility compared to parent heterocycles . This implies that 4-(1-(Cyclobutanecarbonyl)piperidin-4-yl)morpholine-3,5-dione may also exhibit unique structural characteristics that could be advantageous in drug design, potentially offering enhanced interactions with biological targets.

Chemical Reactions Analysis

The reactivity of morpholine derivatives has been explored, with reactions such as the rearrangement in systems involving ethyl bromopyruvate and morpholine derivatives leading to the formation of tetrahydroindole derivatives . This indicates that the compound of interest may also undergo similar reactions, which could be useful in further chemical modifications or in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-(1-(Cyclobutanecarbonyl)piperidin-4-yl)morpholine-3,5-dione are not detailed in the provided papers, the properties of related compounds, such as solubility, melting points, and stability, can be inferred based on the structural similarities. The presence of the cyclobutane ring may influence these properties by affecting the compound's rigidity and electronic distribution.

Applications De Recherche Scientifique

Morpholine Derivatives in Drug Discovery

Morpholine derivatives have been extensively studied for their utility in medicinal chemistry and drug discovery. For instance, a study by Feskov et al. (2019) introduced 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. These compounds exhibited increased conformational flexibility compared to the parent heterocycles, suggesting their potential utility as building blocks for lead optimization in drug discovery. This underscores the relevance of morpholine derivatives in synthesizing new chemical entities with possible therapeutic applications (Feskov et al., 2019).

Synthesis and Structural Analysis

Another area of research involves the synthesis and structural analysis of morpholine and cyclobutane derivatives. For example, Dinçer et al. (2005) explored the crystal structures of oxime derivatives including succinimid and morpholin groups, highlighting the importance of structural analysis in understanding compound properties and interactions. This type of research is crucial for the development of new materials and pharmaceuticals, providing a foundation for understanding how structural characteristics influence function (Dinçer et al., 2005).

Biodegradable Polymer Synthesis

Vinšová (2001) reviewed the preparation and exploitation of morpholine-2,5-diones, highlighting their significance as monomers for the synthesis of biodegradable polymers. These compounds are of interest for biomedical applications, including drug delivery systems. This suggests that derivatives of morpholine, potentially including the compound of interest, could be explored for their applications in creating biodegradable materials for medical use (Vinšová, 2001).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, is a significant area of research. Studies like that of Gao et al. (2017) on the synthesis of spiroheterocycles demonstrate the diverse applications of morpholine derivatives in creating complex chemical entities. Such research underscores the versatility of morpholine derivatives in synthesizing compounds with potential applications ranging from materials science to pharmaceuticals (Gao et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[1-(cyclobutanecarbonyl)piperidin-4-yl]morpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c17-12-8-20-9-13(18)16(12)11-4-6-15(7-5-11)14(19)10-2-1-3-10/h10-11H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSPYBGHNLGGLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2514407.png)

![N-Methyl-N-[2-[methyl-(1-methylpiperidin-4-yl)amino]cyclohexyl]but-2-ynamide](/img/structure/B2514412.png)

![[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate](/img/structure/B2514415.png)

![ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2514419.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2514420.png)

![N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2514421.png)

![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)